molecular formula C13H10N2O5S B5773306 3-nitro-N-(phenylsulfonyl)benzamide

3-nitro-N-(phenylsulfonyl)benzamide

Cat. No. B5773306
M. Wt: 306.30 g/mol
InChI Key: JSVWBOHBNGHECR-UHFFFAOYSA-N
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Description

3-nitro-N-(phenylsulfonyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is known for its unique properties, which make it a promising candidate for drug development and other research purposes.

Mechanism of Action

The mechanism of action of 3-nitro-N-(phenylsulfonyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and proteins in the body. This inhibition can lead to a range of biochemical and physiological effects, which are discussed below.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-nitro-N-(phenylsulfonyl)benzamide are diverse and dependent on the specific application. In medicinal chemistry, this compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit bacterial growth. In addition, it has been shown to have antioxidant properties, which can help protect cells from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-nitro-N-(phenylsulfonyl)benzamide in lab experiments is its ability to selectively inhibit specific enzymes and proteins, making it a useful tool for studying the role of these molecules in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for research involving 3-nitro-N-(phenylsulfonyl)benzamide. One area of interest is the development of new drug candidates based on this compound, which could potentially lead to the discovery of new treatments for various diseases. Another area of research is the investigation of the mechanism of action of this compound, which could provide insights into the role of specific enzymes and proteins in various biological processes. Finally, further research is needed to determine the safety and toxicity of this compound, which could help guide its use in future applications.
Conclusion:
In conclusion, 3-nitro-N-(phenylsulfonyl)benzamide is a chemical compound with significant potential for use in various scientific fields. Its unique properties make it a promising candidate for drug development and other research purposes, and its ability to selectively inhibit specific enzymes and proteins makes it a useful tool for studying the role of these molecules in various biological processes. Further research is needed to fully understand the potential applications of this compound and to determine its safety and toxicity.

Scientific Research Applications

3-nitro-N-(phenylsulfonyl)benzamide has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is medicinal chemistry, where this compound is being investigated for its ability to act as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and bacterial infections.

properties

IUPAC Name

N-(benzenesulfonyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5S/c16-13(10-5-4-6-11(9-10)15(17)18)14-21(19,20)12-7-2-1-3-8-12/h1-9H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVWBOHBNGHECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Benzenesulphonamide (9.4 g, 60 mmol), 3-nitrobenzoic acid (10.0 g, 60 mmol), 4-dimethylaminopyridine (7.32 g, 60 mmol) and 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (11.48 g, 60 mmol) were stirred in anhydrous dichloromethane (400 ml) for 2 hours. The reaction mixture was extracted with 1M sodium hydroxide solution (300 ml), aqueous separated then re-acidified to pH=3 with 5M hydrochloric acid. 3-Nitro-(phenylsulphonylaminocarbonyl)benzene was isolated as a colourless solid (16.0 g, 87%), mp 186°-188° C.
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.48 g
Type
reactant
Reaction Step One
Quantity
7.32 g
Type
catalyst
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Yield
87%

Synthesis routes and methods II

Procedure details

The title compound was prepared in the same way as that described in Example 11, Step 1, using benzenesulphonamide (4.7 g, 30 mmol), 3-nitrobenzoic acid (5 g,30 mmol), 4-dimethylamino pyridine (3.66 g, 30 mmol), 1-[3-(dimethylamino)propyl]-3-ethyl carbodiimide hydrochloride (5.74 g, 30 mmol), and anhydrous dichloromethane (200 ml). The compound (8.05 g, 88%) was afforded as a colourless solid. mp 188°-190° C. 1H NMR (360 MHz, D6 -DMSO) δ 7.65 (2H, m), 7.72 (1H, m), 7.79 (1H,dd, J=8.0 and 8.0 Hz), 8.02 (2H, m), 8.28 (1H, dd, J=8.0 and 1.5 Hz), 8.45 (1H, dd, J: 8.0 and 1.5 Hz), 8.72 (1H, m).
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
5.74 g
Type
reactant
Reaction Step Three
Quantity
3.66 g
Type
catalyst
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

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